1H-Imidazole-2-sulfonamide, 1-methyl-N-(3-(4-morpholinyl)propyl)-, monohydrochloride
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Overview
Description
1H-Imidazole-2-sulfonamide, 1-methyl-N-(3-(4-morpholinyl)propyl)-, monohydrochloride (CAS#: 875244-89-6) is a chemical compound with a complex structure. It belongs to the class of imidazole derivatives and contains a sulfonamide group. The compound’s systematic name reflects its composition and substituents.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following:
Imidazole Formation: Start with imidazole, which can be synthesized from glyoxal and ammonia. Imidazole reacts with chlorosulfonic acid to form 1H-imidazole-2-sulfonic acid.
Sulfonamide Derivatization: The 1H-imidazole-2-sulfonic acid is then reacted with 1-methyl-N-(3-(4-morpholinyl)propyl)amine to introduce the morpholine group and create the desired compound.
Salt Formation: The final step involves converting the free base to the monohydrochloride salt.
Industrial Production:: Industrial-scale production methods typically involve optimization of the synthetic route for efficiency, yield, and purity. These methods are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
1H-Imidazole-2-sulfonamide, 1-methyl-N-(3-(4-morpholinyl)propyl)-, monohydrochloride can undergo various chemical reactions:
Oxidation: It may be oxidized under certain conditions.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the imidazole ring or other functional groups is possible.
Common reagents include strong acids, bases, and oxidizing or reducing agents. The major products depend on reaction conditions and substituents.
Scientific Research Applications
This compound finds applications in:
Medicine: It might exhibit pharmacological properties, making it relevant for drug development.
Chemical Biology: Researchers study its interactions with biological molecules.
Industry: It could serve as a building block for other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare it to related imidazole derivatives
Remember that this compound’s properties and applications may evolve as scientific knowledge advances.
Properties
CAS No. |
137048-54-5 |
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Molecular Formula |
C11H21ClN4O3S |
Molecular Weight |
324.83 g/mol |
IUPAC Name |
1-methyl-N-(3-morpholin-4-ylpropyl)imidazole-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C11H20N4O3S.ClH/c1-14-6-4-12-11(14)19(16,17)13-3-2-5-15-7-9-18-10-8-15;/h4,6,13H,2-3,5,7-10H2,1H3;1H |
InChI Key |
MSEVOYWJOGZRIM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)NCCCN2CCOCC2.Cl |
Origin of Product |
United States |
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